methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate
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Overview
Description
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indole ring system. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}(methyl)amino]-6-methoxyisonicotinate
Uniqueness
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)19-10-7-11-20-14-9-6-5-8-13(14)12-15(20)16(21)23-4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,19,22) |
InChI Key |
NQIVNDLDOAINFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2C=C1C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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